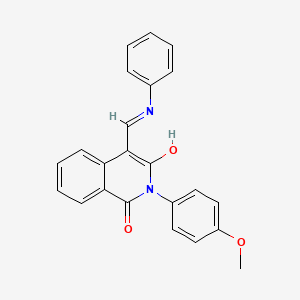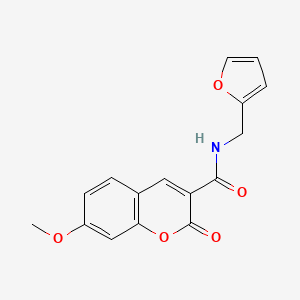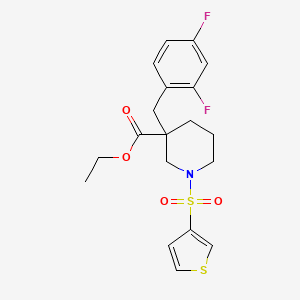![molecular formula C19H20N6O B6079063 N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea](/img/structure/B6079063.png)
N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound belongs to the class of kinase inhibitors, which are drugs that target specific enzymes involved in cell signaling pathways. TAK-659 has been found to inhibit the activity of several kinases that are important for cancer cell survival and proliferation.
Wirkmechanismus
N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea works by inhibiting the activity of several kinases that are involved in cancer cell survival and proliferation. These include Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC family kinases. By inhibiting these kinases, N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea disrupts the signaling pathways that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea has been found to have several biochemical and physiological effects. In preclinical studies, N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea has also been found to enhance the immune response against cancer cells by activating T-cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea is its specificity for kinases that are important for cancer cell survival and proliferation. This makes it a promising candidate for cancer therapy, as it has the potential to target cancer cells while sparing normal cells. However, like all drugs, N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea has limitations. One of the limitations is its potential for toxicity, which can limit its use in clinical settings. Additionally, N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea has not yet been tested extensively in humans, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for research on N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea. One direction is to further investigate its efficacy in preclinical models of cancer, and to determine the optimal dosing and administration schedule for N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea. Another direction is to test N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea in clinical trials to determine its safety and efficacy in humans. Additionally, researchers may investigate the potential for combining N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea with other cancer therapies to enhance its activity against cancer cells. Finally, researchers may investigate the potential for developing N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea analogues with improved pharmacological properties.
Synthesemethoden
The synthesis of N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea involves several steps, starting with the reaction of 4,6,8-trimethyl-2-quinazolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-phenyl-N'-methylurea to obtain the desired product. The final step involves the reaction of the intermediate with a primary amine to form N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea.
Wissenschaftliche Forschungsanwendungen
N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of various types of cancer cells. In particular, N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea has been found to be effective against lymphoma, leukemia, and solid tumors such as breast and lung cancer. N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea has also been shown to enhance the activity of other cancer therapies such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
1-phenyl-3-[(Z)-N'-(4,6,8-trimethylquinazolin-2-yl)carbamimidoyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-11-9-12(2)16-15(10-11)13(3)21-18(23-16)24-17(20)25-19(26)22-14-7-5-4-6-8-14/h4-10H,1-3H3,(H4,20,21,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZMRBBDLOSDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)N=C(N)NC(=O)NC3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)/N=C(/N)\NC(=O)NC3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene-N'-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl](2-pyridinyl)methanone](/img/structure/B6078987.png)
![3-{2-oxo-2-[4-(2-pyridinylmethyl)-1-piperazinyl]ethyl}-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B6078995.png)

![2-{[3-(3,5-dichloro-2-methoxyphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6078999.png)
![N-(2-methoxyethyl)-6-[2-(3-pyridinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6079005.png)
![ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate](/img/structure/B6079007.png)
![3-{1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6079012.png)

![2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6079024.png)
![3-[5-(4-chlorophenyl)-2-(nitroimino)-1,3,5-triazinan-1-yl]propanenitrile](/img/structure/B6079030.png)

![{3-(3-chlorobenzyl)-1-[(5-fluoro-2-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6079064.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(4-isopropoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6079067.png)